molecular formula CH2N2O2S B14057204 Nitromethanethioamide

Nitromethanethioamide

Cat. No.: B14057204
M. Wt: 106.11 g/mol
InChI Key: WUHNQIMPJQKZSG-UHFFFAOYSA-N
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Description

Nitromethanethioamide is a chemical compound characterized by the presence of both nitro and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitromethanethioamide can be synthesized through the reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide. This method allows for the formation of thioamides in high yields under mild conditions . The reaction typically proceeds at room temperature, making it a convenient and efficient synthetic route.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: Nitromethanethioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine, while the thioamide group can be reduced to a thiol.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of nitromethanethioamide involves its interaction with biological molecules through its nitro and thioamide groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioamide group can form strong hydrogen bonds and participate in nucleophilic reactions, affecting the structure and function of proteins and other biomolecules .

Properties

IUPAC Name

nitromethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O2S/c2-1(6)3(4)5/h(H2,2,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHNQIMPJQKZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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